

# Characterization of HMDI-Based Polyurethanes by FTIR and DSC: An Application Note

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## Compound of Interest

Compound Name: *Bis(4-isocyanatocyclohexyl)methane*

Cat. No.: *B1208950*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Polyurethanes (PUs) are a versatile class of polymers widely utilized in the biomedical and pharmaceutical fields for applications such as drug delivery systems, medical implants, and tissue engineering scaffolds. The properties of these polymers are dictated by their chemical composition and microstructure, particularly the arrangement of hard and soft segments. Hexamethylene diisocyanate (HMDI) is an aliphatic diisocyanate commonly used in the synthesis of biocompatible and biodegradable polyurethanes. A thorough characterization of the chemical structure and thermal properties of HMDI-based polyurethanes is crucial for ensuring their performance and safety in drug development.

This application note provides a detailed overview of the characterization of HMDI-based polyurethanes using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). FTIR spectroscopy is a powerful tool for identifying functional groups and assessing hydrogen bonding within the polymer structure, while DSC is employed to determine key thermal transitions, providing insights into the material's morphology and physical state.

## Data Presentation

### Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is instrumental in confirming the successful synthesis of HMDI-based polyurethanes by identifying the characteristic urethane linkages and monitoring the disappearance of isocyanate groups.<sup>[1][2]</sup> The key vibrational bands and their assignments are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group	Significance
~3300	N-H stretching	Urethane	Indicates the presence of urethane linkages and is sensitive to hydrogen bonding.[3]
2925–2852	C-H stretching	Aliphatic CH <sub>2</sub>	Corresponds to the methylene groups in the HMDI and polyol segments.
~2260	N=C=O stretching	Isocyanate	The absence of this peak confirms the complete reaction of the isocyanate groups.[1][3]
~1730	C=O stretching (free)	Urethane	Represents non-hydrogen-bonded carbonyl groups in the urethane linkage.[3][4]
~1703-1670	C=O stretching (hydrogen-bonded)	Urethane	Indicates the presence of hydrogen-bonded carbonyl groups, providing insight into the hard segment organization. [3][4]
~1526	N-H bending and C-N stretching	Urethane	Amide II band, characteristic of the urethane linkage.
~1223	C-N and C-O stretching	Urethane	Coupled vibrations within the urethane group.

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~1079	C-O-C stretching	Polyether or Polyester	Corresponds to the ether or ester linkages in the soft segment polyol.
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## Differential Scanning Calorimetry (DSC)

DSC analysis reveals the thermal transitions of HMDI-based polyurethanes, which are indicative of the polymer's morphology and the degree of phase separation between the soft and hard segments.

Thermal Transition	Temperature Range (°C)	Description	Significance
Glass Transition Temperature (T <sub>g</sub> ) of Soft Segment	-70 to -20	A second-order thermal transition where the amorphous soft segment transitions from a glassy to a rubbery state.[4][5]	A lower T <sub>g</sub> suggests greater mobility of the soft segment chains.
Crystallization Temperature (T <sub>c</sub> ) of Soft Segment	Variable	An exothermic transition corresponding to the crystallization of the soft segment upon cooling.[6]	Indicates the ability of the soft segment to form ordered structures.
Melting Temperature (T <sub>m</sub> ) of Soft Segment	0 to 50	An endothermic transition representing the melting of crystalline domains within the soft segment.[6]	The presence of a melting peak confirms the semi-crystalline nature of the soft segment.
Endothermic Transitions of Hard Segment	80 to 170	Endothermic events associated with the disruption of order within the hard domains.[4][7]	Provides information on the thermal stability and processing window of the material.

## Experimental Protocols

### Fourier Transform Infrared Spectroscopy (FTIR) Analysis

Objective: To identify the characteristic functional groups of the HMDI-based polyurethane and confirm the completion of the polymerization reaction.

Instrumentation: A Fourier Transform Infrared Spectrometer (e.g., Thermo Scientific Nicolet™ FT-IR spectrometer) equipped with an Attenuated Total Reflectance (ATR) accessory or configured for transmission measurements using KBr pellets.[2]

Sample Preparation:

- ATR: A small amount of the solid polyurethane sample is placed directly onto the ATR crystal.
- KBr Pellet: A few milligrams of the finely ground polyurethane sample are intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Methodology:

- Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.
- Place the prepared sample in the spectrometer's sample holder.
- Collect the FTIR spectrum over a wavenumber range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . [2][4]
- Co-add a sufficient number of scans (e.g., 32 scans) to obtain a high signal-to-noise ratio. [4]
- Process the spectrum by performing a background subtraction and, if necessary, baseline correction.
- Analyze the spectrum to identify the characteristic absorption peaks of the polyurethane and verify the absence of the  $\text{N}=\text{C}=\text{O}$  peak around 2260  $\text{cm}^{-1}$ .

## Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the thermal transitions, including the glass transition temperature ( $T_g$ ) and melting temperatures ( $T_m$ ), of the HMDI-based polyurethane.

Instrumentation: A Differential Scanning Calorimeter (e.g., NETZSCH DSC 3500 or Mettler Toledo DSC1). [4][8]

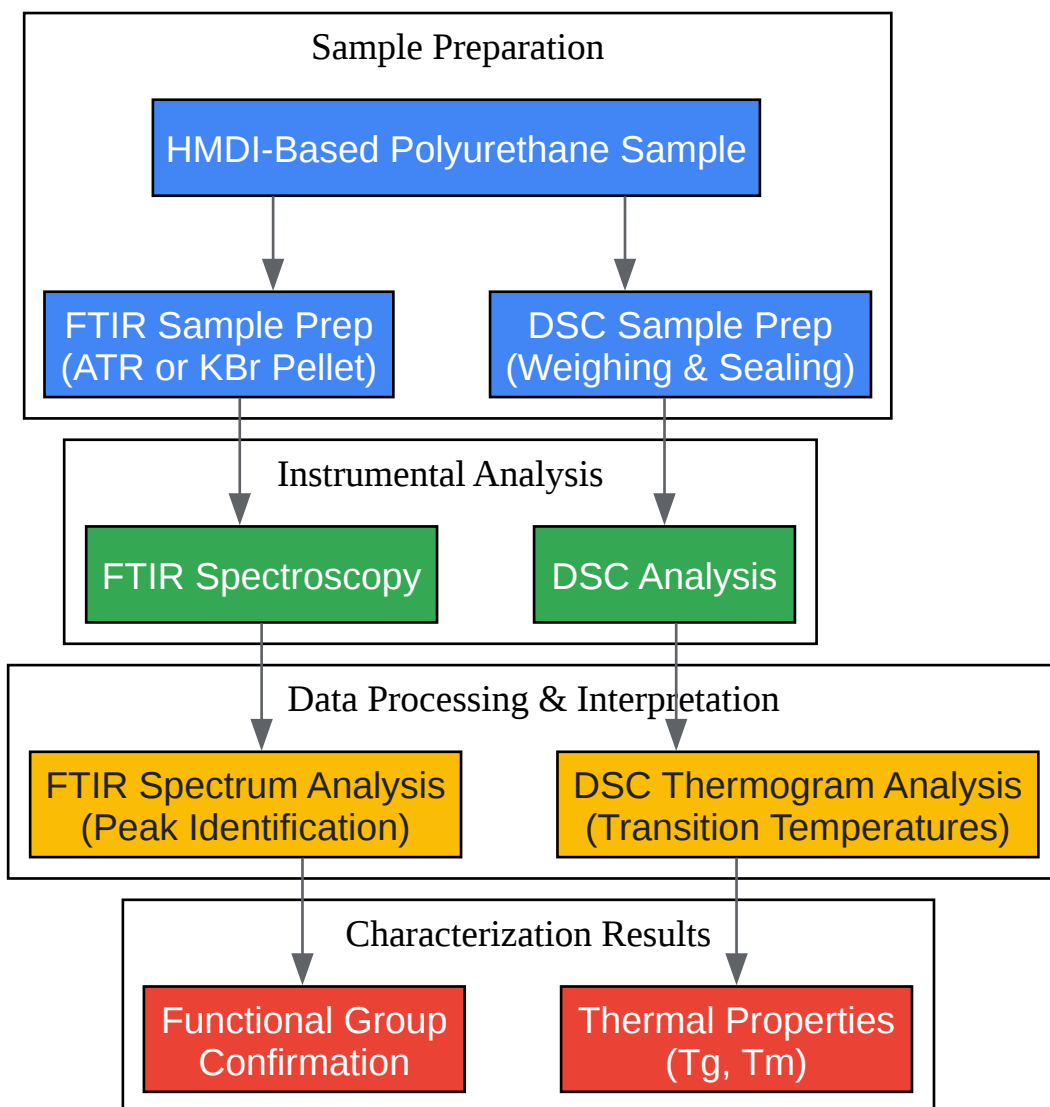
Sample Preparation:

- Accurately weigh 5-10 mg of the polyurethane sample into a standard aluminum DSC pan.[8]
- Seal the pan hermetically.

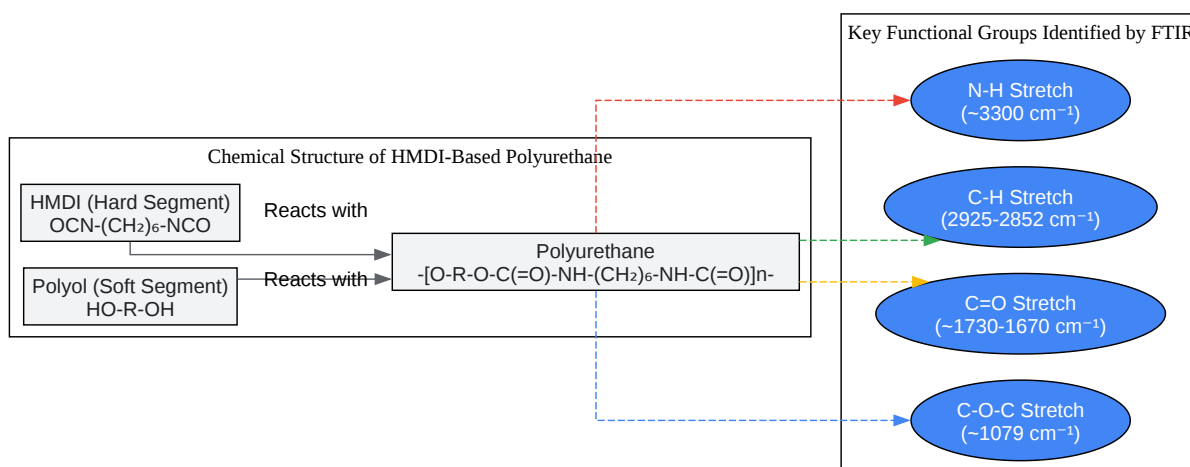
#### Methodology:

- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Equilibrate the sample at a low temperature, for example, -100°C.[4]
- Heat the sample to a temperature above its expected final melting point (e.g., 230°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (20 mL/min flow rate).[4]
- Hold the sample at the high temperature for a few minutes to erase its thermal history.
- Cool the sample back to the starting temperature at a controlled cooling rate (e.g., 10°C/min).
- Perform a second heating scan under the same conditions as the first heating scan.
- Analyze the data from the second heating scan to determine the glass transition temperature ( $T_g$ ) and any melting ( $T_m$ ) or crystallization ( $T_c$ ) temperatures.

## Mandatory Visualization







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